1,4-Benzenediamine, N,N-diethyl-N'-(2-nitrobenzo(b)thien-3-yl)-
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Overview
Description
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound with a unique structure that combines a benzenediamine core with diethyl and nitrobenzo(b)thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The starting materials often include 1,4-benzenediamine and 2-nitrobenzo(b)thiophene. The reaction conditions may involve:
Nucleophilic substitution:
Electrophilic aromatic substitution: The attachment of the nitrobenzo(b)thienyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and high yield.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: Leading to the formation of quinone derivatives.
Reduction: Converting nitro groups to amino groups.
Substitution: Both nucleophilic and electrophilic substitutions are possible.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or catalytic hydrogenation.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino-substituted benzenediamine derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves:
Molecular targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N-diethyl-: Lacks the nitrobenzo(b)thienyl group.
2-Nitrobenzo(b)thiophene: Lacks the benzenediamine core.
N,N-Diethyl-1,4-phenylenediamine: Similar structure but different substituents.
Uniqueness
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
128554-92-7 |
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Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-N,4-N-diethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H19N3O2S/c1-3-20(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)24-18(17)21(22)23/h5-12,19H,3-4H2,1-2H3 |
InChI Key |
KWNLYGVTFCMQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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